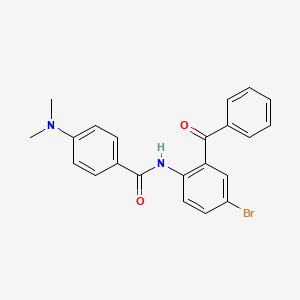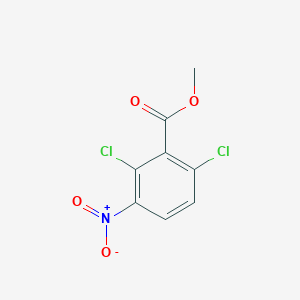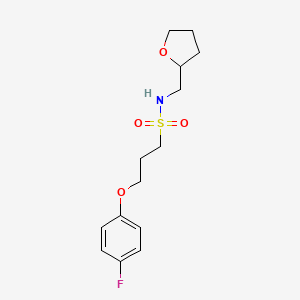
N-(4-metil-2-oxo-1,2-dihidroquinolin-7-il)-9H-xanteno-9-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a quinolinone and xanthene moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both quinolinone and xanthene structures in its molecular framework contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a fluorescent probe for detecting metal ions such as mercury (Hg²⁺) due to its unique fluorescence properties .
- Employed in the synthesis of high refractive index polymers for optical applications .
Biology:
- Investigated for its potential as a DNA-gyrase inhibitor, which could lead to the development of new antibacterial agents .
Medicine:
- Explored for its anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes .
Industry:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinolinone Moiety: The quinolinone structure can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Formation of the Xanthene Moiety: The xanthene structure can be synthesized by the condensation of a phenol derivative with a phthalic anhydride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the quinolinone and xanthene moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinolinone and xanthene structures, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinolinone and xanthene moieties.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide varies depending on its application:
Fluorescent Probe: The compound interacts with metal ions, leading to changes in its fluorescence properties, which can be used for detection and quantification.
DNA-Gyrase Inhibition: The compound binds to the DNA-gyrase enzyme, inhibiting its activity and thereby preventing bacterial DNA replication.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparación Con Compuestos Similares
2-Quinolones: These compounds share the quinolinone moiety and are known for their antibacterial properties.
Xanthene Derivatives: These compounds share the xanthene moiety and are widely used as fluorescent dyes and probes.
Uniqueness: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide is unique due to the combination of quinolinone and xanthene structures in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-12-22(27)26-19-13-15(10-11-16(14)19)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-13,23H,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBYEVWULCTAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)


![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)


![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
